molecular formula C18H14N4O2S B11301525 Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11301525
M. Wt: 350.4 g/mol
InChI Key: MSAHVDWIKGFKOH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a thienyl group, an imidazo[1,2-a]pyrazine core, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition reactions . The reaction conditions often require the use of catalysts such as iodine and solvents like ethanol or acetonitrile . The final step involves esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thienyl group and imidazo[1,2-a]pyrazine core make it a versatile compound for various research applications.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[(2-thiophen-2-ylimidazo[1,2-a]pyrazin-3-yl)amino]benzoate

InChI

InChI=1S/C18H14N4O2S/c1-24-18(23)12-5-2-3-6-13(12)20-17-16(14-7-4-10-25-14)21-15-11-19-8-9-22(15)17/h2-11,20H,1H3

InChI Key

MSAHVDWIKGFKOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CS4

Origin of Product

United States

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